![molecular formula C25H31NO6 B560334 3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone](/img/structure/B560334.png)
3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML209 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the benzodioxole ring.
- Introduction of the piperidinyl group.
- Addition of the hydroxy and methoxy groups to the phenyl ring.
Industrial Production Methods: While specific industrial production methods for ML209 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as:
- Refluxing under inert atmosphere.
- Use of catalysts to facilitate specific reactions.
- Purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: ML209 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ML209 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the behavior of RORγt and its role in various chemical reactions.
Biology: Investigated for its effects on the differentiation of T helper cells, particularly Th17 cells.
Medicine: Potential therapeutic applications in treating autoimmune diseases by inhibiting the differentiation of Th17 cells.
Industry: Utilized in the development of new drugs targeting RORγt for various inflammatory and autoimmune conditions
Mechanism of Action
ML209 exerts its effects by binding to the retinoic acid receptor-related orphan receptor gamma t (RORγt) and inhibiting its transcriptional activity. This inhibition prevents the differentiation of naïve cord blood human CD4+ T cells into Th17 T helper cells, which are involved in inflammatory responses. The molecular targets and pathways involved include the suppression of interleukin-17A (IL-17A) expression and the modulation of immune cell differentiation .
Comparison with Similar Compounds
SR1001: An inverse agonist for RORα and RORγ.
GSK805: A potent, orally bioavailable RORγt inverse agonist.
TMP778: A selective inverse agonist of RORγt.
Comparison: ML209 is unique in its high selectivity for RORγt and its ability to inhibit the differentiation of Th17 cells without affecting other T cell subsets. This selectivity makes it a valuable tool in studying the specific roles of RORγt in immune responses and developing targeted therapies for autoimmune diseases .
Biological Activity
The compound 3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone (CAS No. 1334526-14-5) is a synthetic organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C21H28N2O5, which features a complex structure that includes a benzodioxole moiety and piperidine ring. The detailed structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl and methoxy groups in its structure contributes to its ability to scavenge free radicals.
- Antimicrobial Activity : Preliminary studies suggest the compound may have antibacterial and antifungal properties. In vitro assays have shown effectiveness against several pathogens.
The biological activity is primarily attributed to its interaction with specific receptors and enzymes:
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, compounds with similar structures showed IC50 values indicating significant inhibition of these enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate to significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Neuroprotective Effects : In a neuroprotection assay, the compound demonstrated potential protective effects against oxidative stress-induced neuronal damage in vitro. The mechanism was linked to its antioxidant properties and ability to modulate intracellular calcium levels.
Data Tables
Activity Type | Tested Pathogens/Targets | Results |
---|---|---|
Antibacterial | Staphylococcus aureus | MIC: 64 µg/mL |
Antifungal | Candida albicans | MIC: 128 µg/mL |
Cholinesterase Inhibition | AChE and BChE | IC50: 46.42 µM (BChE) |
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-15-7-16(2)13-26(12-15)24(28)11-19(17-5-6-21-22(8-17)32-14-31-21)25-20(27)9-18(29-3)10-23(25)30-4/h5-6,8-10,15-16,19,27H,7,11-14H2,1-4H3/t15-,16+,19? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKVAIMYYCZDLI-MCPYQZEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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